molecular formula C15H22O B082235 Eremophyla-9,11-dien-8-one CAS No. 13902-42-6

Eremophyla-9,11-dien-8-one

Cat. No.: B082235
CAS No.: 13902-42-6
M. Wt: 218.33 g/mol
InChI Key: DIZRSLUNVNGBPA-NJZAAPMLSA-N
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Description

Eremophyla-9,11-dien-8-one is a complex organic compound with a unique structure. It belongs to the class of hexahydronaphthalenes, which are known for their diverse chemical properties and applications. This compound is characterized by its multiple chiral centers and a prop-1-en-2-yl group attached to the naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eremophyla-9,11-dien-8-one typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the prop-1-en-2-yl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Eremophyla-9,11-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

Eremophyla-9,11-dien-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Eremophyla-9,11-dien-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one: This compound shares a similar core structure but differs in the presence of a hydroxy group and additional hydrogenation.

    (2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-2,3,4,4a,5,6-hexahydronaphthalen-1(8aH)-one: Another closely related compound with slight variations in hydrogenation and functional groups.

Uniqueness

The uniqueness of Eremophyla-9,11-dien-8-one lies in its specific stereochemistry and the presence of the prop-1-en-2-yl group

Properties

CAS No.

13902-42-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11,13H,1,5-7,9H2,2-4H3/t11-,13+,15+/m0/s1

InChI Key

DIZRSLUNVNGBPA-NJZAAPMLSA-N

SMILES

CC1CCCC2=CC(=O)C(CC12C)C(=C)C

Isomeric SMILES

C[C@H]1CCCC2=CC(=O)[C@H](C[C@]12C)C(=C)C

Canonical SMILES

CC1CCCC2=CC(=O)C(CC12C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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